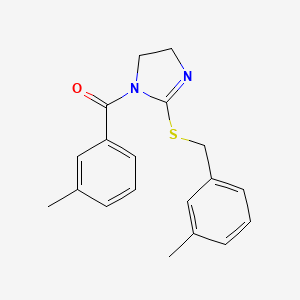

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Description

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone: is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name |

(3-methylphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-14-5-3-7-16(11-14)13-23-19-20-9-10-21(19)18(22)17-8-4-6-15(2)12-17/h3-8,11-12H,9-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEQVPRWILUTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Thioether Formation: The thioether linkage is introduced by reacting 3-methylbenzyl chloride with a thiol derivative in the presence of a base such as sodium hydride or potassium carbonate.

Ketone Formation: The final step involves the formation of the ketone group by reacting the intermediate with an appropriate acylating agent, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid, halogens, catalysts like iron(III) chloride.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, this compound may be used to study the interactions of thioether and imidazole-containing molecules with biological targets.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone would depend on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The imidazole ring can act as a ligand for metal ions, potentially influencing biochemical pathways.

Comparison with Similar Compounds

(2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole): Similar structure but with a tosyl group instead of a ketone.

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone): Similar structure but with a para-methyl group instead of a meta-methyl group.

Uniqueness: The presence of both the thioether and ketone functional groups in (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone makes it unique compared to its analogs. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications.

Biological Activity

The compound (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone , also known as a thioimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 400.49 g/mol. The structure features a thioether linkage and an imidazole ring, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O4S |

| Molecular Weight | 400.49 g/mol |

| Purity | 95% |

| CAS Number | 851803-35-5 |

Antiproliferative Activity

Recent studies have demonstrated that thioimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study tested the compound against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines. The results indicated that the compound exhibited IC50 values of 0.52 µM for HCT116 and 0.75 µM for MCF-7 cells, showcasing its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of thioimidazole derivatives have also been explored. In vitro tests revealed that these compounds could inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Activity

Inflammation-related studies suggest that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases .

Case Study 1: Anticancer Properties

In a detailed investigation, researchers synthesized several thioimidazole derivatives, including the target compound, and assessed their effects on cancer cell proliferation. The study concluded that modifications on the imidazole ring significantly enhanced antiproliferative activity, indicating structure-activity relationships (SAR) that could guide future drug design .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of thioimidazole derivatives in treating infections caused by resistant bacterial strains. The findings demonstrated that the compound not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.